molecular formula C6H9NS B1212947 2,4,5-三甲基噻唑 CAS No. 13623-11-5

2,4,5-三甲基噻唑

货号: B1212947
CAS 编号: 13623-11-5
分子量: 127.21 g/mol
InChI 键: BAMPVSWRQZNDQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,4,5-Trimethylthiazole (2,4,5-TMT) is a heterocyclic compound containing a thiazole ring. It is a colorless solid that is soluble in water and organic solvents. 2,4,5-TMT is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It has been used as a reagent in organic synthesis, a building block in pharmaceuticals, and a substrate for enzymatic reactions. In addition, 2,4,5-TMT has been used as a signal transduction agent and a potential therapeutic agent for a variety of diseases.

科学研究应用

食品工业

风味增强和分析: 2,4,5-三甲基噻唑因其风味增强的特性而被用于食品工业。 它赋予了可可、泥土和坚果的香气,特别是在鸡肉汤、熟牛肉和烤羊肉脂肪等肉制品中具有很高的价值 。 其感官特性使其成为香精配方中常见的添加剂。

制药

色谱分析的内标: 在药物研究中,2,4,5-三甲基噻唑用作气相色谱分析的内标。 这种应用对于准确量化酒精饮料中的醛类至关重要,确保分析结果的一致性和可靠性

环境科学

挥发性有机化合物分析: 环境科学家在挥发性有机化合物(VOC)的研究中使用 2,4,5-三甲基噻唑。 它在各种环境基质中的存在和行为可以提供对污染源和大气化学的见解

材料科学

智能材料制造: 在材料科学中,2,4,5-三甲基噻唑被用于生物仿生智能材料的设计和制造。 这些材料在创建用于检测环境污染物的敏感和选择性传感器方面具有潜在的应用

化学合成

合成中间体: 该化合物被用作化学合成中的合成中间体。 将其掺入更大的分子中是生产各种化学品的关键步骤,包括用于农业和工业的化学品

分析化学

电子电离质谱法: 分析化学家在质谱法中使用 2,4,5-三甲基噻唑,特别是在电子电离技术中。 它有助于识别和量化复杂混合物中的物质,这对质量控制和研究至关重要

生物化学

分子激活研究: 生物化学家研究 2,4,5-三甲基噻唑,以了解其结合和激活某些受体的能力。 了解这种相互作用对于开发新药和疗法非常重要

农业

农药影响评估: 农业科学家研究农药对作物生长和产量的影响。 2,4,5-三甲基噻唑可用于这些研究中的标记或示踪剂,以了解农药及其残留物在环境中的行为

作用机制

Target of Action

2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound . It is primarily used as a biochemical reagent in life science research . .

Mode of Action

It is known to be a volatile oxidant , suggesting that it may interact with its targets through oxidation reactions

Biochemical Pathways

2,4,5-Trimethylthiazole is a Maillard reaction product . The Maillard reaction is a chemical reaction between an amino acid and a reducing sugar, usually requiring heat. It’s a form of non-enzymatic browning which occurs in different types of food like cooked meats and potatoes

Action Environment

The action of 2,4,5-Trimethylthiazole may be influenced by various environmental factors. For example, its volatility suggests that it may readily evaporate at room temperature, which could influence its stability and efficacy. Furthermore, as a Maillard reaction product, its formation and action may be influenced by factors such as temperature and the presence of amino acids and reducing sugars .

生化分析

Biochemical Properties

2,4,5-Trimethylthiazole plays a significant role in biochemical reactions, particularly in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound interacts with various biomolecules during this reaction, including amino acids like cysteine and sugars like glucose . The nature of these interactions involves the formation of complex flavor compounds that contribute to the sensory properties of food .

Cellular Effects

2,4,5-Trimethylthiazole has been shown to influence various cellular processes. In particular, it has been observed to affect weight regulation in animal models. For example, exposure to 2,4,5-Trimethylthiazole in mice has been associated with reduced weight gain, which is thought to be a response to predator-like scents . This compound may also impact cell signaling pathways and gene expression related to stress and defensive responses .

Molecular Mechanism

At the molecular level, 2,4,5-Trimethylthiazole exerts its effects through interactions with specific receptors and enzymes. It has been suggested that this compound can bind to olfactory receptors, triggering neural responses that lead to changes in behavior and metabolism . Additionally, 2,4,5-Trimethylthiazole may influence enzyme activity involved in metabolic pathways, although the exact mechanisms remain to be fully elucidated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,5-Trimethylthiazole can change over time. This compound is relatively stable under standard conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2,4,5-Trimethylthiazole has been shown to result in sustained changes in cellular function, particularly in stress-related pathways .

Dosage Effects in Animal Models

The effects of 2,4,5-Trimethylthiazole vary with different dosages in animal models. At low doses, it may have minimal impact on weight and behavior, while higher doses can lead to significant changes in weight regulation and stress responses . Toxic or adverse effects at high doses have not been extensively studied, but it is important to consider potential risks when using this compound in research .

Metabolic Pathways

2,4,5-Trimethylthiazole is involved in metabolic pathways related to the Maillard reaction. It interacts with enzymes and cofactors that facilitate the formation of flavor compounds during the cooking process . This compound may also affect metabolic flux and the levels of specific metabolites, contributing to its role in flavor development .

Transport and Distribution

Within cells and tissues, 2,4,5-Trimethylthiazole is likely transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 2,4,5-Trimethylthiazole can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name

2,4,5-trimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPVSWRQZNDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065564
Record name 2,4,5-Trimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour
Record name 2,4,5-Trimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

166.00 to 167.00 °C. @ 717.50 mm Hg
Record name Trimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033155
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Solubility

slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Trimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033155
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Record name 2,4,5-Trimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.011-1.015
Record name 2,4,5-Trimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13623-11-5
Record name 2,4,5-Trimethylthiazole
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Record name 2,4,5-Trimethylthiazole
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Record name 13623-11-5
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Record name Thiazole, 2,4,5-trimethyl-
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Record name 2,4,5-Trimethylthiazole
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Record name 2,4,5-trimethylthiazole
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Record name 2,4,5-TRIMETHYLTHIAZOLE
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Record name Trimethylthiazole
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URL http://www.hmdb.ca/metabolites/HMDB0033155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4,5-Trimethylthiazole in the context of animal behavior?

A1: 2,4,5-Trimethylthiazole is recognized as a component of predator odor by rodents, specifically rats [, , , ]. Exposure to this compound can induce anxiety-like behaviors and stress responses in these animals.

Q2: Can 2,4,5-Trimethylthiazole influence the reproductive system in female rodents?

A2: Yes, studies show that chronic exposure to 2,4,5-Trimethylthiazole can delay puberty in female mice []. This effect is linked to a reduction in the frequency of luteinizing hormone (LH) pulses, suggesting an impact on the hypothalamic-pituitary-gonadal axis. The posterodorsal medial amygdala (MePD) is implicated in mediating this stress-induced suppression of LH pulsatility [, , ].

Q3: What role does the MePD play in mediating the effects of 2,4,5-Trimethylthiazole on the reproductive system?

A3: The MePD is believed to process the stress signal induced by 2,4,5-Trimethylthiazole. This processing involves the activation of specific neuronal populations within the MePD, including those expressing Urocortin 3 (Ucn3) and the neurokinin 3 receptor (NK3R) [, , ]. These neuronal populations then influence downstream pathways that ultimately suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to decreased LH pulsatility and delayed puberty.

Q4: How does 2,4,5-Trimethylthiazole contribute to food flavor?

A4: 2,4,5-Trimethylthiazole is a volatile compound known to contribute to the aroma and flavor of various foods [, , ]. Its characteristic odor is often described as "roasted" or "nutty." It is particularly prominent in cooked meat, where it arises from the Maillard reaction [].

Q5: How is 2,4,5-Trimethylthiazole formed during cooking?

A5: The formation of 2,4,5-Trimethylthiazole during cooking is primarily attributed to the Maillard reaction [, ]. This complex series of reactions occurs between reducing sugars and amino acids when food is heated. The specific pathways leading to 2,4,5-Trimethylthiazole can involve intermediates like 3-hydroxy-2-butanone and ammonium sulfide [].

Q6: Does the addition of specific amino acids affect the formation of 2,4,5-Trimethylthiazole during the Maillard reaction?

A6: Yes, the addition of certain amino acids can influence the formation of 2,4,5-Trimethylthiazole. For example, adding glycine to a glucose-cysteine Maillard reaction system has been shown to initially increase the production of 2,4,5-Trimethylthiazole, followed by a decrease at higher glycine concentrations [].

Q7: Can 2,4,5-Trimethylthiazole be chemically synthesized?

A7: Yes, 2,4,5-Trimethylthiazole can be synthesized through various chemical reactions [, ]. These reactions often involve starting materials like substituted oxazoles or thiazoles and reacting them with acid chlorides in the presence of bases [].

Q8: Are there any computational studies related to 2,4,5-Trimethylthiazole?

A8: Computational chemistry techniques have been employed to study the interactions of 2,4,5-Trimethylthiazole with odorant-binding proteins (OBPs) []. These studies provide insights into the molecular mechanisms by which 2,4,5-Trimethylthiazole might be perceived as an odorant.

Q9: What is the molecular formula and weight of 2,4,5-Trimethylthiazole?

A9: The molecular formula of 2,4,5-Trimethylthiazole is C6H9NS, and its molecular weight is 127.20 g/mol.

Q10: Is there any information about the stability of 2,4,5-Trimethylthiazole under different conditions?

A10: While specific stability data for 2,4,5-Trimethylthiazole is limited in the provided abstracts, its reactivity in a photooxidation study has been examined []. The results suggest that it is less reactive compared to 2,4,5-trimethyloxazole. Further studies are needed to fully characterize its stability under various conditions, which is crucial for applications like food storage and flavoring.

Q11: How does 2,4,5-Trimethylthiazole interact with odorant-binding proteins?

A11: Research using rat odor-binding protein 3 (rat-OBP3) has shown that 2,4,5-Trimethylthiazole binds to the protein with a specific dissociation constant []. This binding is thought to be crucial for the transport and presentation of the odorant molecule to olfactory receptors.

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